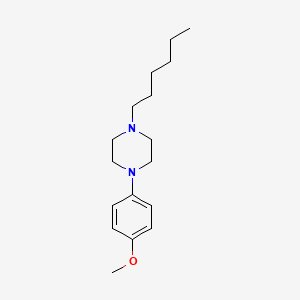

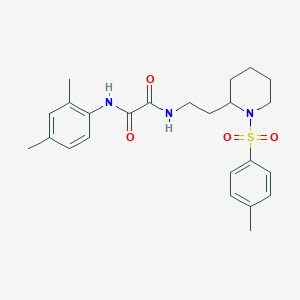

![molecular formula C20H19ClN4O3 B2452751 3-(1-(2-(2-chlorophényl)acétyl)pipéridin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034520-35-7](/img/structure/B2452751.png)

3-(1-(2-(2-chlorophényl)acétyl)pipéridin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(1-(2-(2-chlorophenyl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H19ClN4O3 and its molecular weight is 398.85. The purity is usually 95%.

BenchChem offers high-quality 3-(1-(2-(2-chlorophenyl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(2-(2-chlorophenyl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chimie Médicinale et Conception de Médicaments

Les pipéridines sont des éléments constitutifs essentiels dans le développement de médicaments. Leurs dérivés apparaissent dans plus de vingt classes de produits pharmaceutiques et d’alcaloïdes. Les chercheurs ont exploré diverses voies de synthèse pour créer des pipéridines substituées, des spiropipéridines, des pipéridines condensées et des pipéridinones . Le composé en question peut servir d’échafaudage pour de nouveaux candidats médicaments en raison de sa partie pipéridine.

Potentiel Anticancéreux

Le système cyclique de la pipéridine a attiré l’attention pour ses propriétés antitumorales. Les chercheurs ont conçu des dérivés de 2-amino-4-(1-pipéridine) pyridine avec une double inhibition contre la kinase du lymphome anaplasique résistante au crizotinib (ALK) et la kinase 1 de l’oncogène c-ros (ROS1) . Ces composés sont prometteurs dans la thérapie contre le cancer.

Évaluation Biologique

Explorer l’activité biologique des pipéridines synthétiques et naturelles est crucial. Les scientifiques étudient leur potentiel pharmacologique, visant à identifier de nouveaux médicaments. La structure du composé peut influencer son interaction avec les cibles biologiques, ce qui en fait un domaine d’étude passionnant .

Autres Applications

Au-delà de la recherche sur le cancer et de la conception de médicaments, les pipéridines trouvent des applications dans les contextes antibactériens, dépresseurs du SNC, anticonvulsivants et antipyrétiques . Les chercheurs continuent d’explorer leurs propriétés diverses.

Mécanisme D'action

Target of Action

The compound, also known as 3-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione, is a derivative of pyrido[2,3-d]pyrimidine, which is an emerging scaffold in medicinal chemistry Pyrido[2,3-d]pyrimidines have been known to target a broad spectrum of proteins, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .

Mode of Action

Pyrido[2,3-d]pyrimidines are known to inhibit the above-mentioned targets, thereby disrupting their signaling pathways . The compound likely interacts with its targets, leading to changes in their function and potentially inhibiting their activity.

Biochemical Pathways

The affected biochemical pathways depend on the specific targets of the compound. Given the broad range of targets associated with pyrido[2,3-d]pyrimidines, the compound could potentially affect multiple pathways. These could include pathways involved in cell growth and proliferation, inflammation, and other cellular processes .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the potential targets of pyrido[2,3-d]pyrimidines, the compound could potentially have antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Propriétés

IUPAC Name |

3-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O3/c21-16-6-2-1-4-13(16)12-17(26)24-10-7-14(8-11-24)25-19(27)15-5-3-9-22-18(15)23-20(25)28/h1-6,9,14H,7-8,10-12H2,(H,22,23,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYHTXJKWWJVHEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)C3=C(NC2=O)N=CC=C3)C(=O)CC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-oxo-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-isothiochromene-3-carboxamide](/img/structure/B2452668.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2452669.png)

![ethyl 4-[2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2452672.png)

![5-amino-N-(2-chloro-4-methylphenyl)-1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2452680.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2452686.png)

![methyl 4-{[3-nitro-2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxylate](/img/structure/B2452689.png)